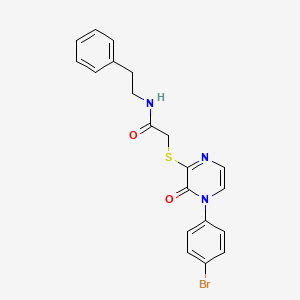

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

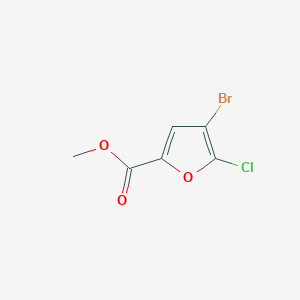

The compound “2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It is a derivative of pyrazine, a heterocyclic compound containing nitrogen . The compound also contains a bromophenyl group, which suggests it may have interesting chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Based on its structure, it could potentially undergo a variety of reactions, including those typical of pyrazines and bromophenyl compounds .Scientific Research Applications

Heterocyclic Synthesis and Reactions

The compound of interest is structurally related to heterocyclic compounds, which are central to various synthetic and medicinal chemistry applications. For example, the reaction of bromomethylpyranone derivatives with bisnucleophiles, including phenylhydrazine and thioacetamide, has been explored to yield pyrazine, thiophene, and oxazine derivatives, showcasing the versatility of such structures in synthesizing diverse heterocycles (Ghosh et al., 2005). Similarly, the reactivity of 2-methyl-4-oxo-4H-1-benzopyrans towards various nucleophiles has been investigated to yield pyridones and thiazoles, indicating the potential of these frameworks in generating biologically active molecules (Ibrahim et al., 2002).

Antimicrobial and Biological Activity

Derivatives incorporating sulfamoyl moieties, similar in complexity to the compound , have shown promise as antimicrobial agents. For example, novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial efficacy, revealing significant potential in this domain (Darwish et al., 2014). The exploration of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines further underscores the antimicrobial relevance of such compounds (Gad-Elkareem et al., 2011).

Anti-inflammatory and Anti-ulcer Applications

The synthesis and evaluation of thiazole, thiophene, pyridine, and pyran derivatives derived from androstenedione have demonstrated significant anti-inflammatory and anti-ulcer activities, highlighting the therapeutic potential of heterocyclic compounds in these areas (Mohareb et al., 2015).

Anticancer and Antiviral Activities

The synthesis of 2-pyrazoline-substituted 4-thiazolidinones has been explored, with some derivatives showing selective inhibition of leukemia cell lines and significant activity against Tacaribe virus strains, indicating the potential for anticancer and antiviral applications (Havrylyuk et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and its activity can affect nerve pulse transmission .

Mode of Action

For instance, some pyrazoline derivatives have been reported to affect the activity of AchE, leading to behavioral changes and body movement impairment .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . Oxidative stress can negatively affect various cellular components and is linked to disease development .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be distributed throughout the body to interact with their targets .

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c21-16-6-8-17(9-7-16)24-13-12-23-19(20(24)26)27-14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMDWVVLJULKCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)

![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2955360.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)